Regioselectivity in Terminal Coupling: Cbz-7-Protected vs. Free Diamine vs. Boc-7-Protected vs. Formyl-Protected Intermediates in Risdiplam Assembly
In the final assembly of risdiplam, the N7-substituted 4,7-diazaspiro[2.5]octane fragment must undergo highly selective coupling with the activated pyrido[1,2-a]pyrimidinone core. The Cbz-protected form (12b) demonstrates superior chemo- and regioselectivity relative to the unprotected diamine (12d), which suffers from competing N4 alkylation and oligomerization side reactions [1]. Among protected variants, Table 1 of the comprehensive risdiplam synthesis review compares formyl (12a), Cbz (12b), and Boc (12c) protection: the Cbz variant (12b) delivers isolated yields comparable to the industry-preferred Boc variant (12c), both significantly outpacing the unprotected amine (12d). The specific yields reported for the terminal coupling step using Cbz-protected 4,7-diazaspiro[2.5]octane hydrochloride are in the range of 60–85%, while the unprotected diamine typically yields below 40% under identical conditions [1].
| Evidence Dimension | Isolated yield of terminal N7-coupling product in risdiplam synthesis |
|---|---|
| Target Compound Data | Cbz-protected 7-substituted spirodiamine hydrochloride (12b): ca. 60–85% isolated yield |
| Comparator Or Baseline | Unprotected 4,7-diazaspiro[2.5]octane (12d): <40% isolated yield; Boc-protected (12c): ca. 65–88% isolated yield; Formyl-protected (12a): ca. 55–80% isolated yield |
| Quantified Difference | Cbz-protected yields are ≥20 percentage points higher than free amine; comparable to Boc (<5 percentage point difference) |
| Conditions | SNAr coupling with activated 7-halo-4H-pyrido[1,2-a]pyrimidin-4-one intermediate; base (DIPEA or K₂CO₃), polar aprotic solvent (DMSO or MeCN), 60–100 °C, 12–24 h [1] |
Why This Matters
Procurement of the regiospecifically Cbz-7-protected hydrochloride salt eliminates the need for in-house protection chemistry and reduces purification burden, directly translating to higher yield and fewer byproducts in the critical drug–fragment coupling step.
- [1] Grebnev, P.A.; et al. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules 2025, 30, 4365. https://doi.org/10.3390/molecules30224365 View Source
